2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-nitrobenzamide
Overview
Description
2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-nitrobenzamide, also known as DASB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DASB is a selective serotonin transporter (SERT) ligand that is commonly used as a radiotracer in positron emission tomography (PET) imaging studies.
Mechanism of Action
2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-nitrobenzamide selectively binds to SERT, which is a protein responsible for the reuptake of serotonin from the synaptic cleft. By binding to SERT, this compound inhibits the reuptake of serotonin, leading to an increase in extracellular serotonin levels. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressant drugs.
Biochemical and Physiological Effects
This compound has been shown to have a high affinity for SERT, with a binding affinity similar to that of other SSRIs. PET imaging studies using this compound have demonstrated that SERT density is altered in several psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder. This compound has also been used to investigate the effects of antidepressant drugs on SERT density and function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-nitrobenzamide in PET imaging studies is its high selectivity for SERT, which allows for accurate quantification of SERT density in the brain. This compound also has a relatively long half-life, which allows for extended imaging time. However, this compound has a low signal-to-noise ratio, which can limit its sensitivity in detecting small changes in SERT density. Additionally, this compound has a high lipophilicity, which can result in non-specific binding to other tissues.
Future Directions
There are several future directions for research using 2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-nitrobenzamide. One area of interest is the investigation of the role of SERT in the pathophysiology of psychiatric disorders, particularly in relation to treatment response. Another area of research is the development of novel SERT ligands with improved selectivity and sensitivity for PET imaging studies. Additionally, there is a need for further research to understand the biochemical and physiological effects of this compound and other SERT ligands on brain function and behavior.
Conclusion
This compound is a selective SERT ligand that has gained significant attention in neuroscience research due to its potential applications in PET imaging studies. This compound has a high affinity for SERT and has been used to investigate the role of SERT in psychiatric disorders. While this compound has several advantages for PET imaging studies, it also has limitations that need to be addressed. Future research using this compound and other SERT ligands will provide valuable insights into the pathophysiology of psychiatric disorders and the development of novel treatments.
Scientific Research Applications
2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-nitrobenzamide is widely used in neuroscience research as a radiotracer for PET imaging studies. PET imaging is a non-invasive imaging technique that allows researchers to visualize and quantify brain function and metabolism. This compound is used to study the distribution and density of SERT in the brain, which is an important target for antidepressant drugs. PET imaging studies using this compound have provided valuable insights into the pathophysiology of depression and other psychiatric disorders.
properties
IUPAC Name |
2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O6S/c1-4-21(5-2)29(26,27)13-7-9-17(28-3)16(11-13)20-18(23)14-8-6-12(22(24)25)10-15(14)19/h6-11H,4-5H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEFNFCANRHTCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.